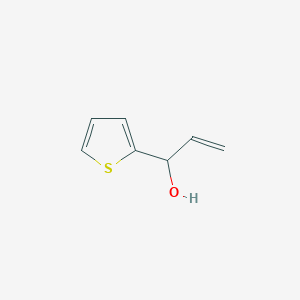

2-Thiophenemethanol, alpha-ethenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Thiophenemethanol, alpha-ethenyl- is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Thiophenemethanol, alpha-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophenemethanol, alpha-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Thiophenemethanol serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been utilized in the development of styrylheterocycle analogs of resveratrol, which exhibit apoptosis-inducing properties. These compounds have shown potential in cancer treatment by promoting programmed cell death in malignant cells .

Antiproliferative Activity

Research has highlighted the biological activity of 2-thiophenemethanol derivatives, particularly their antiproliferative effects against certain cancer cell lines. For instance, derivatives have been synthesized that display effective inhibition of cell growth in vitro, making them candidates for further pharmacological studies .

Inhibitors of Angiogenesis

Recent studies indicate that thiophene-based compounds can act as antiangiogenic agents. For example, α-terthienylmethanol, a related compound isolated from Tagetes minuta, demonstrated significant antiangiogenic activity by inhibiting VEGF-induced endothelial cell tube formation and showing low toxicity against normal cells . This suggests that similar thiophene derivatives could be explored for their potential in treating cancers characterized by excessive angiogenesis.

Case Study 1: Antiproliferative Activity

In one study, derivatives of 2-thiophenemethanol were tested against various cancer cell lines, revealing significant inhibitory effects on cell proliferation. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs.

Case Study 2: Antiangiogenic Properties

Research involving α-terthienylmethanol demonstrated its ability to inhibit angiogenesis effectively. The compound's mechanism was linked to the inhibition of protein kinase C isozymes, suggesting that similar thiophene derivatives could be investigated for their therapeutic potential against cancers that are resistant to conventional treatments .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group in 2-thiophenemethanol derivatives undergoes oxidation to yield carbonyl or carboxylic acid products. For example:

-

Oxidation to α,β-unsaturated ketones : Under acidic conditions, oxidation with CrO₃ or KMnO₄ converts the alcohol to a ketone. In related systems, α-trihalomethyl-2-thiophenemethanol derivatives are oxidized to α-trihalomethyl-2-thiopheneacetic acids under reductive conditions .

-

Enzymatic oxidation : Microbial systems (e.g., Saccharomyces cerevisiae) catalyze selective oxidation of thiophenemethanol derivatives to aldehydes .

Key Data :

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Oxidation with KMnO₄ | Acidic aqueous medium | α-Ethenyl-2-thiopheneacetic acid | 75–85% | |

| Enzymatic oxidation | S. cerevisiae fermentation | 2-Thiophenealdehyde derivative | 60% |

Nucleophilic Substitution at the α-Position

The α-carbon (adjacent to the hydroxyl) is electrophilic due to the electron-withdrawing thiophene ring. This site reacts with nucleophiles such as thiols, amines, or alcohols:

-

Alkylation with Grignard reagents : Reaction with organomagnesium compounds (e.g., RMgX) replaces the hydroxyl group with alkyl/aryl groups. For instance, α-ethenyl-2-thiophenemethanol reacts with methylmagnesium bromide to form α-methyl-α-ethenyl derivatives .

-

Thiolation : Treatment with thiols (R₃H) in the presence of NaOH/KOH yields α-thioethers .

Example Reaction Pathway :

text2-Thiophenemethanol (α-ethenyl) + RSH → α-(R-S)-2-thiophenemethanol

Conditions : NaOH (3–4 eq.), reflux in ethanol .

Vinyl Group Reactivity

The ethenyl substituent participates in polymerization and addition reactions:

-

Electrophilic addition : Halogens (e.g., Br₂) add across the double bond to form dihalides.

-

Radical polymerization : Initiated by AIBN or peroxides, yielding polythiophene derivatives with pendant hydroxymethyl groups .

-

Cross-coupling : Pd-catalyzed Heck or Suzuki reactions with aryl halides generate biaryl systems .

Polymerization Data :

| Catalyst | Temperature | Polymer Mn (g/mol) | Regioregularity | Ref. |

|---|---|---|---|---|

| Ni(dppe)Cl₂ | 100°C | 9,300 | 99% HT | |

| Pd(PPh₃)₂Cl₂ | 80°C | 12,500 | 95% HT |

Esterification and Etherification

The hydroxyl group forms esters or ethers under standard conditions:

-

Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine yields esters .

-

Etherification : Alkylation with alkyl halides (e.g., CH₃I) in basic media produces ethers .

Example :

text2-Thiophenemethanol (α-ethenyl) + CH₃COCl → α-Ethenyl-2-thiopheneacetyl ester

Reduction and Hydrogenation

-

Hydrogenation of the vinyl group : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, yielding 2-thiophenemethanol, α-ethyl- .

-

Reduction of the alcohol : LiAlH₄ reduces the hydroxymethyl group to methyl, forming 2-methylthiophene derivatives .

Conditions :

Acid-Catalyzed Cyclization

Under acidic conditions, α-ethenyl-2-thiophenemethanol undergoes cyclization to form fused thiophene systems. For example, H₂SO₄ promotes intramolecular dehydration, yielding bicyclic thiophenes .

Mechanism :

Propiedades

Fórmula molecular |

C7H8OS |

|---|---|

Peso molecular |

140.2 g/mol |

Nombre IUPAC |

1-thiophen-2-ylprop-2-en-1-ol |

InChI |

InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h2-6,8H,1H2 |

Clave InChI |

KBOCSKAFLHCJRP-UHFFFAOYSA-N |

SMILES |

C=CC(C1=CC=CS1)O |

SMILES canónico |

C=CC(C1=CC=CS1)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.